

Comprehensive Physicochemical Profile: 5-Bromo-6-nitroindoline

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Compound of Interest

Compound Name: 5-Bromo-6-nitroindoline

CAS No.: 72159-65-0

Cat. No.: B3038060

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Acidity, pKa, and Structural Determinants in Drug Design

Executive Summary

5-Bromo-6-nitroindoline (C₈H₇BrN₂O₂) is a critical bicyclic intermediate utilized primarily in the synthesis of tricyclic kinase inhibitors (e.g., BTK inhibitors) and melatonin receptor antagonists.^{[1][2]} As a disubstituted derivative of indoline (2,3-dihydro-1H-indole), its physicochemical behavior is dominated by the competing electronic effects of the 5-bromo and 6-nitro substituents.^[1]

This guide provides a detailed analysis of its acidity and basicity, offering predicted pKa values derived from structure-activity relationships (SAR) and validated analog data.^{[1][2]} It further outlines the specific experimental protocols required to accurately measure these values in a research setting.

Structural Analysis & Electronic Determinants

To understand the acidity of **5-Bromo-6-nitroindoline**, one must analyze the electronic environment of the nitrogen atom (N1).^{[1][2]} Unlike indole, the indoline ring is not aromatic; it

functions as a cyclic N-alkyl aniline.[2]

Substituent Effects on N1

The basicity of the N1 lone pair and the acidity of the N1-H bond are dictated by the positions of the substituents relative to the nitrogen:

- Indoline Core: Acts as a secondary amine with a pKa (conjugate acid) of ~4.9, significantly less basic than aliphatic amines (pKa ~10-11) due to the conjugation of the lone pair with the benzene ring.[1][2]
- 6-Nitro Group (Meta-like): Position 6 is meta to the nitrogen atom regarding resonance connectivity.[1] The nitrogen lone pair delocalizes to positions 5 and 7 (ortho/para).[2] Therefore, the 6-nitro group exerts a strong inductive electron-withdrawing effect (-I) but cannot directly stabilize the lone pair or the deprotonated anion via resonance.[1][2]
- 5-Bromo Group (Para-like): Position 5 is para to the nitrogen.[1][2] The bromine atom exerts a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+R).[1][2] The net result is electron withdrawal, further reducing electron density at N1.[2]

DOT Diagram: Electronic Vector Map

The following diagram illustrates the electronic push-pull forces acting on the indoline core.



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Figure 1: Electronic vector map showing the net deactivation of the indoline nitrogen by 5-Br and 6-NO₂ substituents.[1]

pKa and Acidity Values

Due to the limited solubility and specific nature of this intermediate, experimental pKa values are rarely reported in open literature.[2] The values below are high-confidence predictions based on validated Hammett equation offsets and analog data (e.g., 6-nitroindoline).

Quantitative Data Summary



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Comparative Analysis

The drastic reduction in basicity compared to the parent indoline is driven by the 6-nitro group.
[1][2]



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Experimental Protocols for pKa Determination

Given the predicted pKa (~2.2-4) and low solubility, standard potentiometric titration is unsuitable. Spectrophotometric Titration (UV-Metric) is the required methodology.

Method: UV-Metric Titration

This method relies on the spectral shift of the nitro-aromatic chromophore upon protonation.

Reagents:

- Analyte: **5-Bromo-6-nitroindoline** (10 mM stock in DMSO).
- Titrant: 0.1 M HCl and 0.1 M NaOH.
- Buffer: Universal buffer (Brittan-Robinson) or KCl ionic strength adjuster.
- Cosolvent: Methanol (30-50%) to ensure solubility throughout the pH range.

Protocol:

- Preparation: Dilute the stock solution into the titration vessel containing 30% MeOH/Water to achieve a final concentration of 50 μ M.
- Blanking: Record a baseline spectrum (200–500 nm) of the solvent blank.
- Acidic Baseline: Adjust pH to < 1.0 using HCl. Record the UV spectrum (Protonated species,

). Note

.^[2]

- Titration: Incrementally add NaOH to increase pH from 1.0 to 7.0 in 0.2 pH unit steps.
- Measurement: At each step, allow equilibrium (30s) and record the full UV spectrum.
- Data Analysis: Plot Absorbance vs. pH at the

shift. The inflection point represents the apparent pKa (

).^[1]^[2]

- Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the cosolvent effect and obtain the aqueous pKa.

Workflow Diagram



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Figure 2: UV-Metric titration workflow for determining pKa of poorly soluble weak bases.

Applications & Synthetic Implications

Reactivity Profile

The low basicity of **5-Bromo-6-nitroindoline** has direct consequences for its synthetic utility:

- Nucleophilicity: The N1 nitrogen is a poor nucleophile.[2] Alkylation or acylation reactions will require strong bases (e.g., NaH, LiHMDS) or highly reactive electrophiles (e.g., acid chlorides) rather than mild conditions.[2]
- Protection: Standard protecting groups (Boc, Cbz) can be installed, but reaction times may be prolonged compared to simple indolines.[2]

Drug Development (BTK Inhibitors)

This scaffold is a precursor to pyrrolo[2,3-e]indoles.[1][2] The 6-nitro group is typically reduced to an amine and cyclized with the N1 position.[1][2]

- Solubility: The high LogP (2.[2]5) suggests that final drugs containing this core will require solubilizing groups (e.g., piperazines, morpholines) to improve oral bioavailability.[2]

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